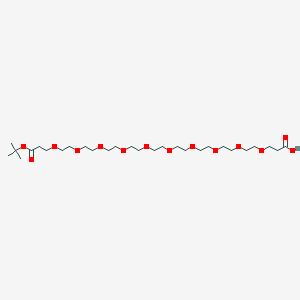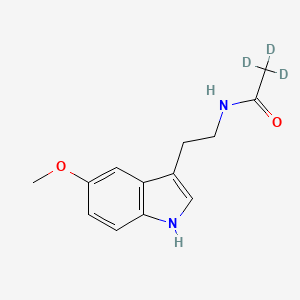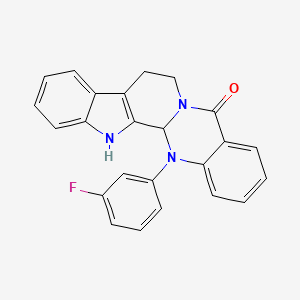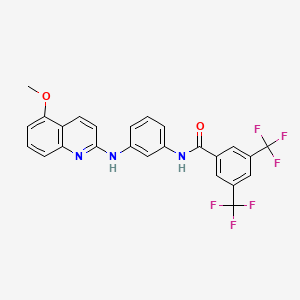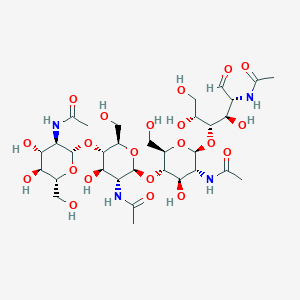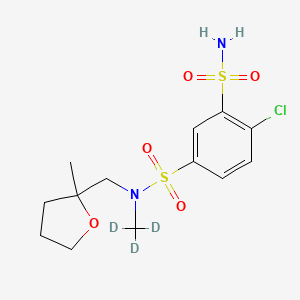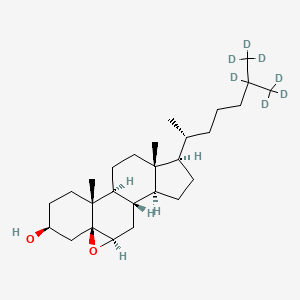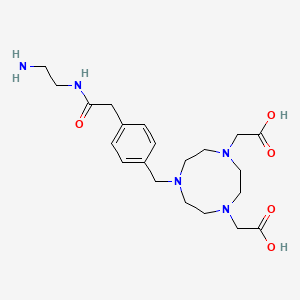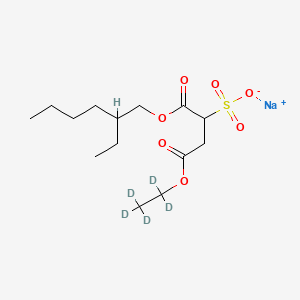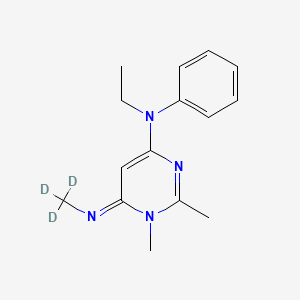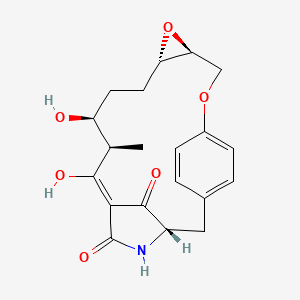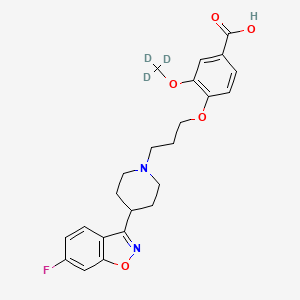
Exemestane-19-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Exemestane-19-d3 is a deuterium-labeled irreversible steroidal aromatase inhibitor. It is structurally related to natural androstenedione and acts as a false substrate for the enzyme aromatase (CYP19). This compound is primarily used in kinetic isotope effect studies of exemestane inhibition and as an internal standard in nuclear magnetic resonance (NMR) experiments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Exemestane-19-d3 involves the incorporation of deuterium atoms into the exemestane molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-quality, certified reference materials and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: Exemestane-19-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of exemestane to its oxidized metabolites.
Reduction: Reduction to form active metabolites such as 17β-dihydroexemestane.
Substitution: Incorporation of deuterium atoms in place of hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Deuterated reagents and solvents are used to achieve the desired deuterium incorporation
Major Products:
17β-dihydroexemestane: An active metabolite formed through reduction.
17β-hydroxy-EXE-17-O-β-D-glucuronide: An inactive metabolite formed through glucuronidation
科学研究应用
Exemestane-19-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in NMR experiments to study the kinetic isotope effects of exemestane inhibition.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of exemestane.
Medicine: Utilized in research focused on the treatment of estrogen receptor-positive breast cancer, particularly in postmenopausal women.
Industry: Applied in the development and quality control of pharmaceutical products containing exemestane
作用机制
Exemestane-19-d3 exerts its effects by irreversibly binding to the active site of the aromatase enzyme (CYP19), leading to permanent inhibition. Aromatase is responsible for converting androgens to estrogens in peripheral tissues. By inhibiting this enzyme, this compound effectively reduces estrogen levels, which is crucial in the treatment of estrogen receptor-positive breast cancer .
相似化合物的比较
Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another non-steroidal aromatase inhibitor with similar applications.
Comparison: Exemestane-19-d3 is unique due to its deuterium labeling, which makes it particularly useful in kinetic isotope effect studies and as an internal standard in NMR experiments. Unlike anastrozole and letrozole, which are non-steroidal inhibitors, this compound is a steroidal inhibitor, providing a different mechanism of action and metabolic profile .
属性
分子式 |
C20H24O2 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i2D3 |
InChI 键 |
BFYIZQONLCFLEV-OAXLLPIKSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@]12C=CC(=O)C=C1C(=C)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


